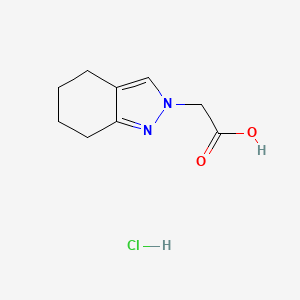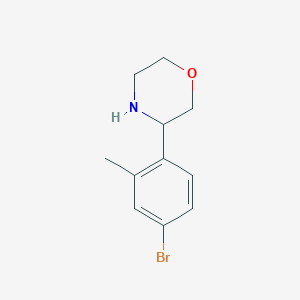
4,5-diiodo-1-(trifluoromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diiodo-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of iodine and trifluoromethyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diiodo-1-(trifluoromethyl)-1H-imidazole typically involves the iodination of a suitable imidazole precursor. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the 4 and 5 positions of the imidazole ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,5-Diiodo-1-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the imidazole ring may be oxidized or reduced under specific conditions.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the imidazole ring .
Scientific Research Applications
4,5-Diiodo-1-(trifluoromethyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and conductive polymers.
Organic Synthesis:
Mechanism of Action
The mechanism by which 4,5-diiodo-1-(trifluoromethyl)-1H-imidazole exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Diiodo-1,2,3-triazole: Another iodine-substituted heterocycle with similar reactivity and applications.
1-(Trifluoromethyl)-1H-imidazole: Lacks the iodine substituents but shares the trifluoromethyl group, used in similar contexts.
4,5-Dibromo-1-(trifluoromethyl)-1H-imidazole: Bromine-substituted analogue with different reactivity due to the presence of bromine instead of iodine.
Uniqueness
4,5-Diiodo-1-(trifluoromethyl)-1H-imidazole is unique due to the combination of iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding interactions, making it valuable in various applications .
Properties
Molecular Formula |
C4HF3I2N2 |
|---|---|
Molecular Weight |
387.87 g/mol |
IUPAC Name |
4,5-diiodo-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C4HF3I2N2/c5-4(6,7)11-1-10-2(8)3(11)9/h1H |
InChI Key |
AYNONMMPLQTMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1C(F)(F)F)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



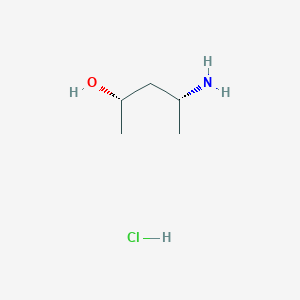

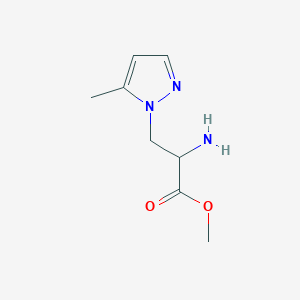
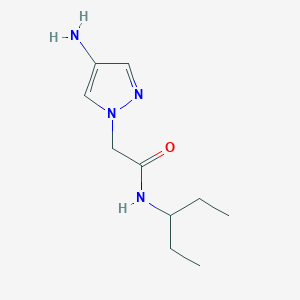

![2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13495845.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13495848.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)
